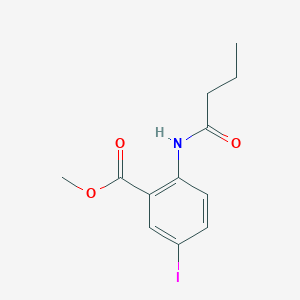

Methyl 2-butyramido-5-iodobenzoate

説明

Methyl 2-butyramido-5-iodobenzoate is a synthetic aromatic ester derivative characterized by a benzoate backbone substituted with a butyramido group (–NHCOC₃H₇) at the 2-position and an iodine atom at the 5-position. This compound is structurally related to Methyl 2-amino-5-iodobenzoate (synonyms include Methyl 5-iodoanthranilate), where the amino group (–NH₂) is replaced by a butyramido moiety . Applications of such halogenated benzoates often span pharmaceuticals, agrochemicals, and materials science, though specific uses for this compound require further study.

特性

CAS番号 |

1131587-16-0 |

|---|---|

分子式 |

C12H14INO3 |

分子量 |

347.15 g/mol |

IUPAC名 |

methyl 2-(butanoylamino)-5-iodobenzoate |

InChI |

InChI=1S/C12H14INO3/c1-3-4-11(15)14-10-6-5-8(13)7-9(10)12(16)17-2/h5-7H,3-4H2,1-2H3,(H,14,15) |

InChIキー |

QDXGNOXKZUNUDT-UHFFFAOYSA-N |

SMILES |

CCCC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |

正規SMILES |

CCCC(=O)NC1=C(C=C(C=C1)I)C(=O)OC |

製品の起源 |

United States |

類似化合物との比較

Substituted Benzoate Esters

Methyl 2-amino-5-iodobenzoate (C₈H₆INO₂):

- Key Differences: The absence of the butyramido group reduces lipophilicity (logP ≈ 2.1 vs. estimated 3.5 for the butyramido derivative). The amino group enables nucleophilic reactivity, whereas the butyramido group may enhance stability against oxidation .

- Synthesis: Prepared via iodination of methyl anthranilate, whereas the butyramido derivative likely requires amidation of the amino precursor with butyryl chloride.

Ethyl 4-(5-(Benzyl(2-hydroxyethyl)amino)-1-methyl-1H-benzo[d]imidazol-2-yl)butanoate ():

- Structural Contrast: Incorporates a benzimidazole core and a hydroxyethyl-benzylamino group, enabling hydrogen bonding and π-π stacking. The target compound’s iodine and ester groups favor halogen bonding and dipole interactions.

Halogenated Aromatic Esters

- Physicochemical Properties :

| Property | Methyl 2-Butyramido-5-Iodobenzoate | Methyl 5-Iodoanthranilate |

|---|---|---|

| Molecular Weight | ≈363.1 g/mol | ≈293.1 g/mol |

| logP (Estimated) | ≈3.5 | ≈2.1 |

| Functional Groups | Butyramido, Iodo, Ester | Amino, Iodo, Ester |

- Reactivity: The amino group in Methyl 5-iodoanthranilate undergoes diazotization, while the butyramido group resists such reactions, favoring stability in acidic conditions.

Natural Methyl Esters from Resins ()

Sandaracopimaric Acid Methyl Ester and Torulosic Acid Methyl Ester :

- Structural Comparison : These diterpene esters feature fused cyclohexane rings, contrasting with the planar aromatic system of Methyl 2-butyramido-5-iodobenzoate.

- Applications : Natural esters are used in traditional medicine and varnishes, whereas synthetic iodinated benzoates may serve as intermediates in drug synthesis.

Analytical and Spectroscopic Differences

NMR and FTIR Signatures

- ¹H NMR : The target compound’s aromatic protons (C5-I and C2-butyramido) exhibit deshielding (δ ≈ 7.5–8.5 ppm), distinct from methyl shikimate’s aliphatic protons (δ ≈ 3.0–5.0 ppm) .

- FTIR: Strong ester C=O stretch (~1740 cm⁻¹) and amide I/II bands (~1650/1550 cm⁻¹) differentiate it from non-amidated esters.

Chromatographic Behavior

- HPLC: The iodine atom increases retention time compared to non-halogenated analogs (e.g., methyl palmitate in ) due to enhanced molecular weight and hydrophobicity .

Featured Recommendations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。